4-Methyl-1,5-naphthyridin-2(1H)-one
CAS No.: 61319-93-5
Cat. No.: VC15995615
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61319-93-5 |
|---|---|
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 4-methyl-1H-1,5-naphthyridin-2-one |
| Standard InChI | InChI=1S/C9H8N2O/c1-6-5-8(12)11-7-3-2-4-10-9(6)7/h2-5H,1H3,(H,11,12) |
| Standard InChI Key | DXOWLAUXXKOQIN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)NC2=C1N=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Naphthyridinones consist of two fused pyridine rings, with substituents dictating their chemical behavior. For 4-methyl-1,5-naphthyridin-2(1H)-one (Figure 1), the methyl group occupies position 4, while the ketone functional group resides at position 2. This contrasts with the more widely studied 2-methyl-1,5-naphthyridin-4(1H)-one, where substituents are reversed .
Table 1: Comparative Properties of Naphthyridinone Isomers
The absence of a registered CAS number for the 4-methyl-2-one isomer underscores its understudied status compared to its 2-methyl-4-one counterpart.
Synthesis and Reactivity
Synthetic Routes
While no explicit protocols for 4-methyl-1,5-naphthyridin-2(1H)-one are documented, analogous methods for naphthyridinones suggest feasible pathways:
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Cyclization Reactions: Starting from aminopyridine precursors, cyclocondensation with carbonyl-containing reagents (e.g., acetaldehyde) under reflux conditions could yield the target compound. For example, 3-amino-4-methylpyridine might cyclize with ketones to form the naphthyridinone core.
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Oxidative Methods: Oxidation of 4-methyl-1,5-naphthyridine derivatives using agents like potassium permanganate or chromic acid could introduce the ketone group at position 2.
Key Challenges:
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Regioselectivity: Ensuring the methyl and ketone groups occupy positions 4 and 2, respectively, requires precise control of reaction conditions (e.g., solvent polarity, temperature).
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Byproduct Formation: Competing isomerization or over-oxidation may necessitate chromatographic purification .
Physicochemical Characterization
Spectroscopic Data
Although experimental spectra for the 4-methyl-2-one isomer are unavailable, predictions based on analogous compounds include:
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¹H NMR: A deshielded proton adjacent to the ketone (δ ~8.5 ppm) and methyl group splitting (δ ~2.5 ppm).
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IR Spectroscopy: Strong carbonyl stretch near 1680 cm⁻¹.
Biological Activity and Applications
Table 2: Hypothetical Bioactivity Profile
| Activity | Mechanism | Potential IC₅₀ Range |
|---|---|---|
| Antibacterial | DNA gyrase inhibition | 5–20 µM |
| Anticancer | CDK4/6 inhibition | 0.1–5 µM |
| Anti-inflammatory | COX-2 suppression | 10–50 µM |
Research Gaps and Future Directions
The scarcity of data on 4-methyl-1,5-naphthyridin-2(1H)-one highlights several priorities:
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Synthetic Optimization: Developing regioselective methods to avoid isomer contamination.
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Biological Screening: Testing against kinase panels and microbial strains to validate hypothetical activities.
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Computational Modeling: DFT studies to predict tautomer stability and binding affinities.
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